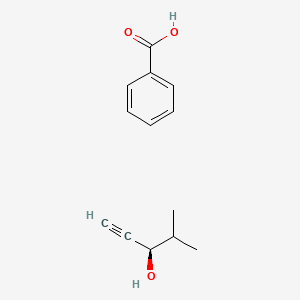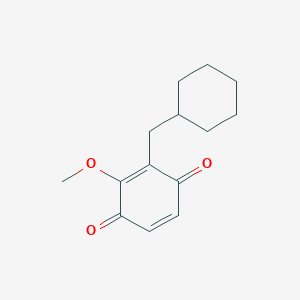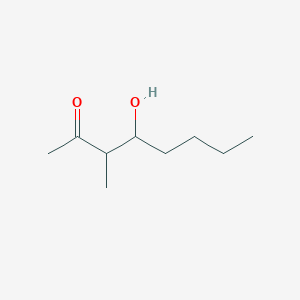
benzoic acid;(3R)-4-methylpent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;(3R)-4-methylpent-1-yn-3-ol is a compound that combines the properties of benzoic acid and (3R)-4-methylpent-1-yn-3-ol. Benzoic acid is an aromatic carboxylic acid with the chemical formula C₇H₆O₂, known for its use as a food preservative and in various industrial applications . (3R)-4-methylpent-1-yn-3-ol is an alkyne alcohol with a chiral center, adding unique stereochemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid can be achieved through the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenate as catalysts . Another method involves the hydrolysis of benzamide and benzonitrile . For (3R)-4-methylpent-1-yn-3-ol, the synthesis typically involves the use of chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrially, benzoic acid is produced by the catalytic oxidation of toluene with air, using vanadium pentoxide (V₂O₅) or manganese and cobalt acetates as catalysts . The production of (3R)-4-methylpent-1-yn-3-ol on an industrial scale would require efficient chiral synthesis methods to maintain the desired stereochemistry.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of benzoic acid can yield benzyl alcohol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂CrO₄
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products
Oxidation: Phenol
Reduction: Benzyl alcohol
Substitution: Nitrobenzoic acid, sulfonylbenzoic acid, halobenzoic acids
Wissenschaftliche Forschungsanwendungen
Benzoic acid and its derivatives have extensive applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and used in the preservation of biological samples.
Industry: Employed in the production of plastics, resins, and as a corrosion inhibitor.
Wirkmechanismus
Benzoic acid exerts its effects primarily through its ability to inhibit microbial growth. It is metabolized in the liver by conjugation with glycine to form hippuric acid, which is then excreted . The antimicrobial action is due to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic acid: Another aromatic carboxylic acid with similar antimicrobial properties.
Phenylacetic acid: Shares the aromatic ring structure but has different functional groups.
Benzaldehyde: An aromatic aldehyde with similar reactivity in electrophilic aromatic substitution reactions.
Uniqueness
Benzoic acid;(3R)-4-methylpent-1-yn-3-ol is unique due to the combination of the aromatic carboxylic acid and the chiral alkyne alcohol, providing distinct stereochemical and chemical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
476685-26-4 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
benzoic acid;(3R)-4-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-4-6(7)5(2)3/h1-5H,(H,8,9);1,5-7H,2-3H3/t;6-/m.0/s1 |
InChI-Schlüssel |
CAJRSYKIWDLSME-ZCMDIHMWSA-N |
Isomerische SMILES |
CC(C)[C@H](C#C)O.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CC(C)C(C#C)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)

![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)

![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)


![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)
![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)

![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
